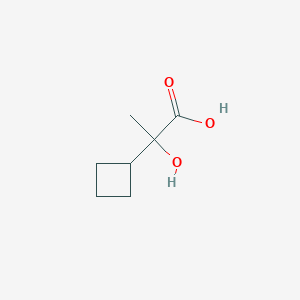

2-Cyclobutyl-2-hydroxypropanoic acid

Description

2-Cyclobutyl-2-hydroxypropanoic acid (C₇H₁₂O₃) is a chiral carboxylic acid featuring a cyclobutyl substituent and a hydroxyl group at the β-carbon. Its stereochemistry, particularly the (2R)-enantiomer, is significant in pharmaceutical synthesis due to its role as a chiral building block . The compound’s molecular weight is 144.17 g/mol, and its structure includes a strained four-membered cyclobutyl ring, which influences its reactivity and physicochemical properties .

Properties

IUPAC Name |

2-cyclobutyl-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(10,6(8)9)5-3-2-4-5/h5,10H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLDFXAZWOOAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with ethyl oxalate, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods

Industrial production of 2-Cyclobutyl-2-hydroxypropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-cyclobutyl-2-oxopropanoic acid, while reduction of the carboxylic acid group can produce 2-cyclobutyl-2-hydroxypropanol .

Scientific Research Applications

2-Cyclobutyl-2-hydroxypropanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

2-[(Cyclobutylcarbonyl)amino]propanoic Acid (C₈H₁₃NO₃)

- Key Differences: Replaces the hydroxyl group with a cyclobutylcarbonyl-amino moiety, increasing molecular weight to 171.19 g/mol .

2-(Thiophen-2-yl)propanoic Acid

2-(2-Methoxyphenyl)-2-methylpropanoic Acid

- Key Differences : Incorporates a methoxyphenyl group and a methyl branch, increasing steric bulk .

- Impact : The methoxy group may enhance metabolic stability but reduce solubility in polar solvents.

Physicochemical Properties

Notes:

- The hydroxyl group in the target compound enhances acidity (pKa ~3-4), whereas the amide in 2-[(cyclobutylcarbonyl)amino]propanoic acid reduces acidity (pKa ~5-6) .

Biological Activity

2-Cyclobutyl-2-hydroxypropanoic acid (CBHPA) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of CBHPA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

CBHPA is characterized by its unique cyclobutyl and hydroxypropanoic acid moieties. The presence of the hydroxy group allows for the formation of hydrogen bonds, while the carboxylic acid group can engage in ionic interactions with biological macromolecules. The cyclobutyl group contributes steric hindrance, which may influence the compound's binding affinity to various targets.

The biological activity of CBHPA is primarily attributed to its interaction with specific molecular targets, particularly proteins and enzymes. The mechanism involves:

- Hydrogen Bonding : The hydroxy and carboxylic acid groups facilitate hydrogen bonding with amino acids in protein structures.

- Ionic Interactions : The carboxylic acid can interact ionically with positively charged residues in enzymes.

- Steric Effects : The cyclobutyl group alters the spatial arrangement, potentially enhancing selectivity towards certain biological targets.

Enzyme Inhibition

Research indicates that CBHPA may inhibit specific enzymes, making it a candidate for drug development. For instance, studies have shown that compounds with similar structures can serve as enzyme inhibitors in metabolic pathways .

Antimicrobial Properties

Preliminary investigations suggest that CBHPA exhibits antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antibiotics or preservatives .

Neurochemical Effects

The compound's structure suggests potential neurochemical activity, possibly modulating neurotransmitter systems. Similar compounds have been linked to effects on glutamate receptors, which are crucial in synaptic transmission and plasticity .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antimicrobial | Active against select bacterial strains | |

| Neurochemical | Potential modulation of neurotransmitters |

Case Studies

- Enzyme Interaction Study : A study investigated the interaction of CBHPA with lactate dehydrogenase (LDH), revealing that it could alter enzyme kinetics significantly, suggesting its potential as a metabolic modulator.

- Antimicrobial Testing : In vitro tests indicated that CBHPA had notable inhibitory effects on Gram-positive bacteria, highlighting its possible application as a natural preservative .

- Neurotransmitter Modulation : Research into structurally similar compounds has shown effects on glutamate receptors, suggesting that CBHPA might also influence synaptic activity, warranting further exploration in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.